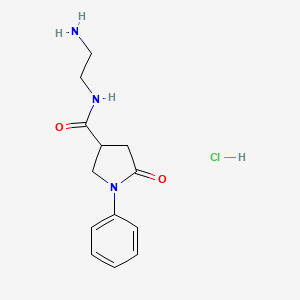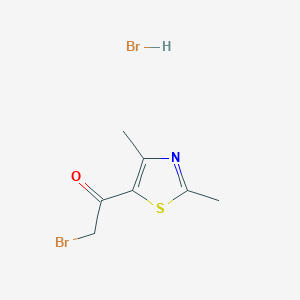
6-methyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various fields of scientific research. This compound has garnered attention due to its distinct chemical structure and reactivity, making it a subject of interest for chemists and researchers.
Preparation Methods
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of 6-methyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired chemical transformations occur.
Purification: After the reaction is complete, the product is purified using techniques such as chromatography or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
6-methyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Scientific Research Applications
6-methyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions, contributing to the development of new chemical compounds and materials.
Biology: In biological research, this compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways or target disease-related molecules.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-methyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound.
Comparison with Similar Compounds
6-methyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 63015: This compound shares structural similarities with this compound but differs in its specific functional groups and reactivity.
CID 63014: Another related compound, CID 63014, has a similar core structure but varies in its substituents and chemical properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
6-methyl-3-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-7-9(16)13-10(15-14-7)12-6-8-2-4-11-5-3-8/h2-5H,6H2,1H3,(H2,12,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURYBROBHQVNOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=NC1=O)NCC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=NC1=O)NCC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(2-Hydroxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B8007717.png)
![8-(Butylamino)-7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B8007721.png)
![7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione](/img/structure/B8007725.png)
![7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(3-methylbutylamino)purine-2,6-dione](/img/structure/B8007729.png)
![7-[3-(3-Ethylphenoxy)-2-hydroxypropyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B8007730.png)
![7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B8007750.png)
![1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol](/img/structure/B8007755.png)
![7-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B8007759.png)


![1-Phenyl-4-{(e)-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]ethenyl}-1h-pyrazole-3-carboxylic acid](/img/structure/B8007775.png)
![6-methyl-3-[[3-(trifluoromethyl)phenyl]methylamino]-2H-1,2,4-triazin-5-one](/img/structure/B8007783.png)
![3-[2-(3,4-diethoxyphenyl)ethylamino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B8007787.png)

